molecular formula C15H20N2O B8111135 rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine

rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine

Cat. No.: B8111135
M. Wt: 244.33 g/mol
InChI Key: BJCZPLYUPKPHRG-KKUMJFAQSA-N
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Description

The compound "rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine" is a structurally complex organic molecule. This compound belongs to the class of heterocyclic compounds, characterized by a fused ring system combining indene and pyrrolidine moieties with a morpholine ring. Such compounds often exhibit a range of bioactivities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine typically involves the formation of the fused ring system followed by the introduction of the morpholine group. A common synthetic route may start with the cyclization of a suitably substituted indene derivative to form the indeno-pyrrolidine core. This cyclization can be achieved under conditions such as reflux with a strong base, like sodium hydride, in a suitable solvent like dimethyl sulfoxide (DMSO).

Subsequently, the attachment of the morpholine ring can be accomplished through a nucleophilic substitution reaction, where the morpholine acts as the nucleophile, attacking an electrophilic carbon center on the indeno-pyrrolidine core.

Industrial Production Methods

For industrial production, the process would involve optimization of the reaction conditions to maximize yield and purity while minimizing costs. This could involve the use of flow chemistry techniques to improve reaction efficiency, as well as the implementation of robust purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine can undergo various chemical reactions:

  • Oxidation: : The compound may be susceptible to oxidation, especially at the morpholine nitrogen, forming N-oxides.

  • Reduction: : Reduction reactions can modify the functional groups within the fused ring system or the morpholine ring, potentially yielding new derivatives.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Substitution: : Reagents like alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield N-oxides, while reduction might produce deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential interactions with biological targets, such as enzymes or receptors.

  • Medicine: : Explored for therapeutic potential, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Utilized in the development of new materials or as intermediates in the synthesis of fine chemicals.

Mechanism of Action

The mechanism by which rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. The precise molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1R,3R,5R)-3-(3,4-Dihydroxyphenyl)-4-oxo-1,5-dimethylcyclopentyl)morpholine

  • 4-((2R,4R)-4-Hydroxy-2-(2-oxopropyl)pyrrolidin-1-yl)morpholine

Rel-4-((3aR,8R,8aR)-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-yl)morpholine is unique due to its specific fused ring system and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical properties and biological activities compared to its analogs, making it a valuable compound for further research and development.

Conclusion

This compound is a compound with intriguing chemical properties and potential applications across various fields, from chemistry and biology to medicine and industry. Its synthesis, reactions, and mechanism of action highlight the importance of understanding such compounds in-depth to harness their full potential.

Properties

IUPAC Name

4-[(3aR,4R,8bR)-1,2,3,3a,4,8b-hexahydroindeno[1,2-c]pyrrol-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-2-4-12-11(3-1)13-9-16-10-14(13)15(12)17-5-7-18-8-6-17/h1-4,13-16H,5-10H2/t13-,14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCZPLYUPKPHRG-KKUMJFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2C3CNCC3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@@H]2[C@H]3CNC[C@H]3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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